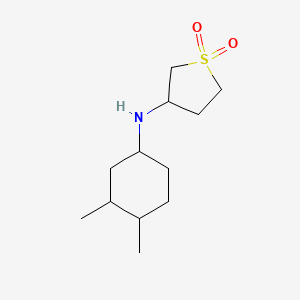
4-N-(2-ethoxyethyl)-2-N,2-N-dimethylpyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N-(2-ethoxyethyl)-2-N,2-N-dimethylpyrimidine-2,4-diamine, also known as EEDQ, is a chemical compound that has been widely used in scientific research. EEDQ is a crosslinking reagent that is commonly used to modify proteins and other biomolecules.
Mécanisme D'action
4-N-(2-ethoxyethyl)-2-N,2-N-dimethylpyrimidine-2,4-diamine works by crosslinking proteins and other biomolecules through the formation of covalent bonds. The reaction involves the formation of a highly reactive intermediate that can react with nucleophiles such as amino groups on proteins. The resulting crosslinks can be either intra- or intermolecular, depending on the nature of the reactants.
Biochemical and Physiological Effects
4-N-(2-ethoxyethyl)-2-N,2-N-dimethylpyrimidine-2,4-diamine has been shown to have a wide range of biochemical and physiological effects. It has been used to study the structure and function of proteins, including enzymes, receptors, and transporters. 4-N-(2-ethoxyethyl)-2-N,2-N-dimethylpyrimidine-2,4-diamine has also been used to study the structure and function of DNA and RNA. In addition, 4-N-(2-ethoxyethyl)-2-N,2-N-dimethylpyrimidine-2,4-diamine has been used to study the interactions between proteins and other biomolecules, including lipids and carbohydrates.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-N-(2-ethoxyethyl)-2-N,2-N-dimethylpyrimidine-2,4-diamine is its ability to crosslink proteins and other biomolecules in a specific and controlled manner. This allows researchers to study the interactions between these molecules and to determine their structures. However, 4-N-(2-ethoxyethyl)-2-N,2-N-dimethylpyrimidine-2,4-diamine has some limitations. It can be toxic to cells at high concentrations, and it can also crosslink proteins non-specifically if the reaction conditions are not carefully controlled.
Orientations Futures
There are many future directions for the use of 4-N-(2-ethoxyethyl)-2-N,2-N-dimethylpyrimidine-2,4-diamine in scientific research. One area of interest is the development of new crosslinking reagents that are more specific and less toxic than 4-N-(2-ethoxyethyl)-2-N,2-N-dimethylpyrimidine-2,4-diamine. Another area of interest is the use of 4-N-(2-ethoxyethyl)-2-N,2-N-dimethylpyrimidine-2,4-diamine to study the interactions between proteins and other biomolecules in vivo. This would require the development of new techniques for delivering 4-N-(2-ethoxyethyl)-2-N,2-N-dimethylpyrimidine-2,4-diamine to cells and tissues. Finally, 4-N-(2-ethoxyethyl)-2-N,2-N-dimethylpyrimidine-2,4-diamine could be used to study the structure and function of complex biological systems, such as the human brain.
Méthodes De Synthèse
4-N-(2-ethoxyethyl)-2-N,2-N-dimethylpyrimidine-2,4-diamine can be synthesized using a simple two-step process. The first step involves the reaction of 2-amino-4,6-dichloropyrimidine with 2-methoxyethylamine to form 4-(2-methoxyethylamino)-2-amino-6-chloropyrimidine. The second step involves the reaction of this intermediate with dimethyl sulfate to form 4-N-(2-ethoxyethyl)-2-N,2-N-dimethylpyrimidine-2,4-diamine.
Applications De Recherche Scientifique
4-N-(2-ethoxyethyl)-2-N,2-N-dimethylpyrimidine-2,4-diamine has been widely used in scientific research as a crosslinking reagent. It is commonly used to modify proteins and other biomolecules to study their structure and function. 4-N-(2-ethoxyethyl)-2-N,2-N-dimethylpyrimidine-2,4-diamine can be used to crosslink proteins to each other or to other molecules such as DNA or RNA. This allows researchers to study the interactions between these molecules and to determine their structures.
Propriétés
IUPAC Name |
4-N-(2-ethoxyethyl)-2-N,2-N-dimethylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-4-15-8-7-11-9-5-6-12-10(13-9)14(2)3/h5-6H,4,7-8H2,1-3H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRDUJFCHJZNSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNC1=NC(=NC=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-(2-ethoxyethyl)-2-N,2-N-dimethylpyrimidine-2,4-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid](/img/structure/B7595323.png)

![2-[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7595332.png)

![2-[(4-chloro-1H-pyrrole-2-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7595359.png)
![2-[1-[2-(Dimethylamino)pyrimidin-4-yl]piperidin-3-yl]acetic acid](/img/structure/B7595363.png)

![1-Amino-2-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B7595375.png)
![2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7595383.png)


![5-[(2-Fluoro-5-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B7595422.png)
